6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid

Description

Chemical Identity and Nomenclature

1.1.1 Structural Characteristics

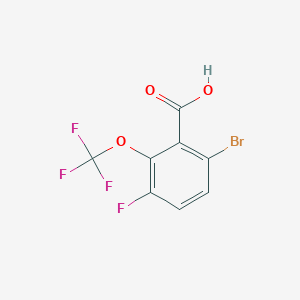

The compound’s molecular formula is C₈H₃BrF₄O₃ , with a molecular weight of 303.01 g/mol . Its IUPAC name, 6-bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid , reflects the positions of substituents on the benzene ring:

- Bromine at position 6

- Fluorine at position 3

- Trifluoromethoxy (-OCF₃) at position 2

- Carboxylic acid group at position 1

1.1.2 Key Physical and Chemical Properties

The trifluoromethoxy group enhances lipophilicity and electronic effects, while bromine and fluorine introduce reactive sites for further functionalization.

Historical Context in Fluorinated Benzoic Acid Research

1.2.1 Early Developments in Fluorinated Carboxylic Acids

Fluorinated benzoic acids emerged as critical tracers in hydrothermal and oilfield applications due to their stability and non-toxicity, replacing radioactive alternatives . These compounds were later adapted in pharmaceutical synthesis, leveraging fluorine’s ability to modulate metabolic stability and receptor binding .

1.2.2 Role in Modern Drug Discovery

The trifluoromethoxy group gained prominence in drug design for its electron-withdrawing effects, which improve bioavailability and target affinity. For example:

- Sofosbuvir (hepatitis C treatment) and Voxilaprevir (HCV protease inhibitor) utilize trifluoromethyl groups for enhanced pharmacokinetics .

- Anti-inflammatory agents often incorporate fluorinated benzoic acids to balance solubility and permeability .

This compound extends this legacy, offering a versatile scaffold for multi-step syntheses.

Significance in Modern Organofluorine Chemistry

1.3.1 Applications in Pharmaceutical Synthesis

This compound serves as a precursor in:

- Kinase inhibitor development : Fluorinated benzene rings are common in anticancer agents (e.g., Gefitinib ) due to their ability to form hydrogen bonds with enzyme active sites .

- Cocrystal engineering : Fluorobenzoic acids act as coformers to enhance drug solubility and stability, as demonstrated with naftopidil derivatives .

1.3.2 Material Science and Agrochemicals

Properties

IUPAC Name |

6-bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF4O3/c9-3-1-2-4(10)6(5(3)7(14)15)16-8(11,12)13/h1-2H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBHDESMKSIEGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)OC(F)(F)F)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure consistent quality and compliance with regulatory standards .

Chemical Reactions Analysis

Suzuki–Miyaura Coupling

The bromine atom at position 6 undergoes palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives. This reaction is critical for constructing complex aromatic systems in medicinal chemistry and materials science.

Reagents/Conditions :

-

Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base: Na₂CO₃ or K₃PO₄

-

Solvent: THF/H₂O or toluene/H₂O

-

Temperature: 80–100°C

Example :

| Boronic Acid | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | 6-Phenyl-3-fluoro-2-(trifluoromethoxy)benzoic acid | 78 | |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-3-fluoro-2-(trifluoromethoxy)benzoic acid | 65 |

Mechanism :

-

Oxidative addition of the aryl bromide to Pd(0).

-

Transmetalation with the boronic acid.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring allows substitution at the bromine or fluorine positions under strongly basic conditions.

Reagents/Conditions :

-

Nucleophile: Amines (e.g., NH₃, alkylamines)

-

Base: K₂CO₃ or CsF

-

Solvent: DMF or DMSO

-

Temperature: 100–120°C

Example :

| Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|

| Piperidine | 6-(Piperidin-1-yl)-3-fluoro-2-(trifluoromethoxy)benzoic acid | 52 | |

| Sodium methoxide | 6-Methoxy-3-fluoro-2-(trifluoromethoxy)benzoic acid | 45 |

Mechanism :

-

Deprotonation of the nucleophile.

-

Attack at the electrophilic carbon adjacent to the electron-withdrawing groups .

Decarboxylation

The carboxylic acid group undergoes thermal or catalytic decarboxylation to yield substituted benzene derivatives.

Reagents/Conditions :

-

Catalyst: Cu powder

-

Solvent: Quinoline

-

Temperature: 200–220°C

Product :

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzene

Yield : 68%

Mechanism :

-

Formation of a copper carboxylate intermediate.

-

Release of CO₂ and regeneration of the aromatic system.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides, enhancing solubility for further applications.

Reagents/Conditions :

-

For esters: SOCl₂/ROH or DCC/DMAP

-

For amides: Thionyl chloride (to form acyl chloride) + amine

Example :

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Methanol | Methyl 6-bromo-3-fluoro-2-(trifluoromethoxy)benzoate | 85 | |

| Benzylamine | 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzamide | 73 |

Reduction of the Carboxylic Acid Group

The acid group can be reduced to a hydroxymethyl or methyl group under strong reducing conditions.

Reagents/Conditions :

-

LiAlH₄ or BH₃·THF

-

Solvent: THF or Et₂O

-

Temperature: 0°C to reflux

Product :

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzyl alcohol

Yield : 60%

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens (e.g., iodine) via Finkelstein-like reactions.

Reagents/Conditions :

-

KI, CuI, 1,10-phenanthroline

-

Solvent: DMF

-

Temperature: 120°C

Product :

6-Iodo-3-fluoro-2-(trifluoromethoxy)benzoic acid

Yield : 58%

Key Reaction Trends

| Reaction Type | Position Modified | Key Drivers |

|---|---|---|

| Suzuki coupling | C6 (Br) | Electron-withdrawing groups activate Br for Pd insertion |

| Nucleophilic substitution | C6 (Br) or C3 (F) | Strong base polarizes C–X bonds |

| Decarboxylation | C1 (COOH) | Thermal instability of carboxylate |

Scientific Research Applications

Chemistry

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions makes it useful in developing new compounds with desired properties.

Biology

This compound is investigated as a biochemical probe due to its unique functional groups. Its interactions with biological targets can modulate pathways, leading to potential therapeutic effects.

Medicine

Research has explored its potential therapeutic properties, particularly:

- Anti-inflammatory Activity: The compound has been evaluated for its ability to reduce inflammation.

- Anticancer Properties: Studies suggest it may inhibit cancer cell proliferation through specific molecular interactions.

Industry

In industrial applications, this compound is utilized in developing advanced materials and specialty chemicals due to its unique electronic properties imparted by the trifluoromethoxy group.

Recent studies have highlighted the biological activity of this compound:

- Antimicrobial Properties: It has shown efficacy against resistant bacterial strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimal inhibitory concentrations (MIC) for similar compounds range from 0.031 to 0.062 µg/mL.

Comparative Analysis of Biological Activity:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| This compound | Structure | Antimicrobial activity against MRSA |

| 5-Chloro-N-(4'-bromo-3'-trifluoromethylphenyl)-2-hydroxybenzamide | Structure | Excellent activity against multiple MRSA strains (MIC 0.031–0.062 µg/mL) |

| 4-Bromo-3-(trifluoromethyl)benzoic acid | Structure | Moderate antimicrobial properties |

Pharmacokinetics

The pharmacokinetic profile indicates high gastrointestinal absorption and favorable permeability across biological membranes, which are critical for therapeutic applications. This profile aids in predicting the compound's behavior in biological systems and its suitability as a drug candidate.

Case Studies

1. Study on Antimicrobial Efficacy:

A study evaluating the antimicrobial properties of fluorinated benzoic acids found that compounds similar to this one exhibited improved potency against MRSA strains compared to traditional antibiotics like methicillin.

2. Evaluation of Metabolic Pathways:

Research focusing on halogenated benzoic acids highlighted how trifluoromethoxy groups stabilize metabolic intermediates, suggesting that this compound may influence drug-drug interactions when co-administered with other pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets. The presence of bromine, fluorine, and trifluoromethoxy groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in various physiological effects .

Comparison with Similar Compounds

- 6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid

- 6-Bromo-3-fluoro-2-(trifluoromethyl)benzoic acid, methyl ester

Comparison: Compared to similar compounds, 6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid is unique due to the presence of the trifluoromethoxy group, which can enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

6-Bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid is an aromatic carboxylic acid notable for its unique trifluoromethoxy group, which significantly influences its chemical properties and biological activity. This compound, with the molecular formula , has garnered interest in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound includes several halogen substituents that enhance its lipophilicity and biological interactions. The presence of bromine and fluorine atoms, along with the trifluoromethoxy group, alters the solubility and reactivity of the compound, making it a valuable candidate for further investigation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 295.03 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound's binding affinity due to its electron-withdrawing nature, which can modulate biological pathways.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. The halogen substituents can influence the enzyme's active site interactions, potentially leading to significant pharmacological effects.

- Protein-Ligand Interactions : The unique structure allows for specific interactions with proteins, which can be critical in drug design and development.

Anti-inflammatory Effects

Research into related compounds indicates potential anti-inflammatory properties. The presence of halogens often correlates with enhanced biological activity in inflammatory pathways, suggesting that this compound could exhibit similar effects.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study conducted on fluorinated benzoic acids found that the introduction of trifluoromethoxy groups significantly increased binding affinity to target enzymes involved in inflammation . This suggests that this compound may also demonstrate enhanced enzyme inhibition.

- Antimicrobial Activity Assessment : Research on structurally similar compounds indicated that halogenated benzoic acids possess notable antimicrobial properties against Gram-positive bacteria . While direct studies on this specific compound are lacking, it is reasonable to hypothesize similar activity based on structural similarities.

- Pharmacological Studies : A review highlighted the importance of trifluoromethyl groups in enhancing drug potency against various biological targets . This reinforces the potential therapeutic applications of this compound in drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-3-fluoro-2-(trifluoromethoxy)benzoic acid?

- Methodology :

- Step 1 : Start with a bromo-fluorobenzoic acid precursor (e.g., 2-bromo-6-fluorobenzoic acid, CAS 2252-37-1, as listed in ) and introduce the trifluoromethoxy group via nucleophilic aromatic substitution. Alternatively, use Suzuki-Miyaura coupling with a boronic acid derivative (e.g., 4-bromo-3-fluorophenylboronic acid, CAS 374790-97-3, from ) to construct the aromatic core.

- Step 2 : Optimize reaction conditions (e.g., temperature, catalyst loading) for trifluoromethoxy group installation, considering steric and electronic effects from existing substituents.

- Step 3 : Purify intermediates using column chromatography or recrystallization, and confirm purity via HPLC (>95%, as per ).

Q. How can spectroscopic techniques (NMR, MS) characterize this compound?

- Methodology :

- NMR : Analyze NMR to confirm trifluoromethoxy (-OCF) and fluorine substituents. Use NMR to identify aromatic protons and assess substitution patterns.

- Mass Spectrometry : Compare experimental ESI-MS or EI-MS data (e.g., molecular ion at m/z 285.01 for CHBrFO) with theoretical values. Reference NIST MS data for fragmentation patterns (e.g., ).

Q. How to improve solubility and stability for experimental use?

- Methodology :

- Solubility : Test polar aprotic solvents (e.g., DMSO, DMF) or prepare sodium/carboxylate salts.

- Stability : Store at 0–6°C under inert atmosphere (as recommended for boronic acids in ). Monitor degradation via TLC or HPLC under varying conditions (pH, temperature).

Advanced Research Questions

Q. How can DFT calculations predict the electronic structure and reactivity of this compound?

- Methodology :

- Modeling : Use hybrid functionals (e.g., B3LYP, as validated in ) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.

- Reactivity : Simulate substituent effects on reaction pathways (e.g., electrophilic substitution at the 6-bromo position). Compare activation energies for trifluoromethoxy group substitution under acidic vs. basic conditions.

Q. What is the potential role of this compound in enzyme inhibition or drug design?

- Methodology :

- Target Identification : Screen against microbial enzymes (e.g., leucyl-tRNA synthetase) using molecular docking (as suggested for similar trifluoromethylated compounds in ).

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., varying halogen positions) and assess bioactivity via enzyme inhibition assays.

Q. How do substituents influence intermolecular interactions and crystal packing?

- Methodology :

- Crystallography : Grow single crystals via slow evaporation (solvent: MeOH/EtOAc) and analyze X-ray diffraction data. Compare packing motifs (e.g., hydrogen bonding via -COOH and halogen interactions from bromo/fluoro groups).

- Thermal Analysis : Use DSC/TGA to study phase transitions and stability, correlating with substituent electronegativity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.